9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes oxidation to form anthraquinone. Subsequent nitration, hydroxylation, and alkylation reactions introduce the nitro, hydroxy, and butoxyphenyl groups, respectively. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, sodium hydroxide for hydroxylation, and butyl bromide for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, controlled temperatures, and pressures are crucial to ensure high yields and purity. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For instance, the nitro groups may participate in redox reactions, while the hydroxy groups can form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthracenedione, 4,8-diamino-2-(4-butoxyphenyl)-1,5-dihydroxy-
- 9,10-Anthracenedione, 1,5-diamino-2,6-bis(4-butoxyphenyl)-4,8-dihydroxy-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitro- stands out due to its unique combination of functional groups. The presence of both nitro and hydroxy groups provides a balance of electron-withdrawing and electron-donating effects, influencing its reactivity and potential applications. Additionally, the butoxyphenyl group enhances its solubility and stability, making it suitable for various industrial and research purposes.
Properties
CAS No. |
116266-17-2 |
---|---|
Molecular Formula |
C24H18N2O9 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C24H18N2O9/c1-2-3-10-35-13-6-4-12(5-7-13)14-11-16(26(33)34)19-21(22(14)28)24(30)18-15(25(31)32)8-9-17(27)20(18)23(19)29/h4-9,11,27-28H,2-3,10H2,1H3 |
InChI Key |
UTYQTDRTQWTZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.